Methyl 1,4-diazepane-1-carboxylate
Overview
Description
“Methyl 1,4-diazepane-1-carboxylate” is a chemical compound with the molecular formula C7H14N2O2 . It is a derivative of 1,4-diazepine, a seven-membered heterocyclic compound with two nitrogen atoms .
Synthesis Analysis
The synthesis of “Methyl 1,4-diazepane-1-carboxylate” and its derivatives has been a subject of research. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol .Molecular Structure Analysis
The molecular structure of “Methyl 1,4-diazepane-1-carboxylate” can be analyzed using various spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry.Chemical Reactions Analysis
1,4-Diazepines, including “Methyl 1,4-diazepane-1-carboxylate”, are associated with a wide range of chemical reactions. Scientists have been actively involved in studying the synthesis and reactions of 1,4-diazepines .Physical And Chemical Properties Analysis
“Methyl 1,4-diazepane-1-carboxylate” has a molecular weight of 158.19826 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Safety And Hazards
properties
IUPAC Name |
methyl 1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-5-2-3-8-4-6-9/h8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOUREWVKIVTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,4-diazepane-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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